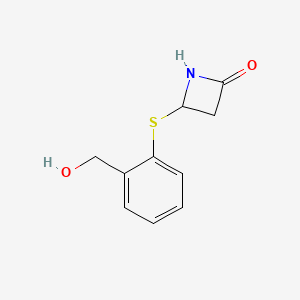
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is a compound belonging to the class of β-lactams, which are well-known for their significance in medicinal chemistry, particularly in the synthesis of antibiotics. The structure of this compound includes a four-membered azetidinone ring with a phenylthio group substituted at the fourth position and a hydroxymethyl group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition, where a ketene reacts with an imine to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced azetidinone derivatives.
Substitution: Formation of substituted phenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an antibiotic, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone, 4-phenyl-: Similar structure but lacks the hydroxymethyl group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
76945-18-1 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
4-[2-(hydroxymethyl)phenyl]sulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c12-6-7-3-1-2-4-8(7)14-10-5-9(13)11-10/h1-4,10,12H,5-6H2,(H,11,13) |
InChI-Schlüssel |
HFXDIDZYJHSRMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)SC2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


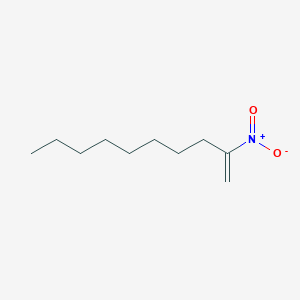
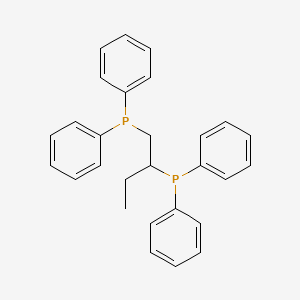
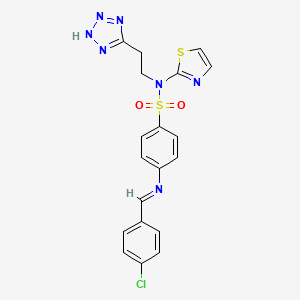
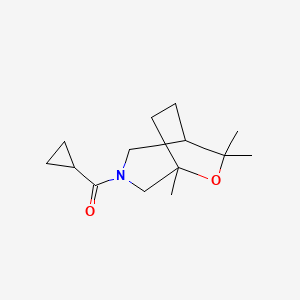
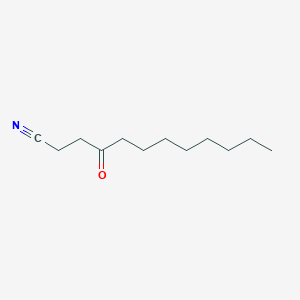
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
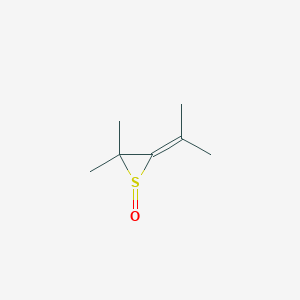


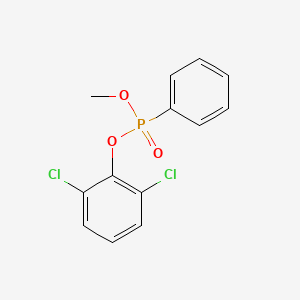


![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

